molecular formula C17H21NO2S2 B2716706 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(propylsulfanyl)pyridine CAS No. 306978-41-6

4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(propylsulfanyl)pyridine

Cat. No.: B2716706
CAS No.: 306978-41-6
M. Wt: 335.48
InChI Key: PVOVIWVQLRMNBU-UHFFFAOYSA-N
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Description

This pyridine derivative features a 4,6-dimethyl-substituted aromatic ring with a 2-methylphenylsulfonyl group at position 3 and a propylsulfanyl moiety at position 2. Its molecular formula is C₁₇H₂₁NO₂S₂, with a molar mass of 335.48 g/mol. Structural analogs vary in substituent type, position, and chain length, leading to differences in physicochemical and functional properties .

Properties

IUPAC Name

4,6-dimethyl-3-(2-methylphenyl)sulfonyl-2-propylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S2/c1-5-10-21-17-16(13(3)11-14(4)18-17)22(19,20)15-9-7-6-8-12(15)2/h6-9,11H,5,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOVIWVQLRMNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(C(=CC(=N1)C)C)S(=O)(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(propylsulfanyl)pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the methyl, sulfonyl, and sulfanyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(propylsulfanyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions, such as varying pH and temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(propylsulfanyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as antimicrobial or anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate, exploring its pharmacokinetics and pharmacodynamics.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(propylsulfanyl)pyridine involves its interaction with specific molecular targets. The sulfonyl and sulfanyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Sulfanyl and Sulfonyl Groups

The table below highlights key structural differences and similarities:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) CAS Number
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(propylsulfanyl)pyridine (Target) C₁₇H₂₁NO₂S₂ 335.48 2-(propylsulfanyl), 3-(2-methylphenylsulfonyl) Not provided
2-(Isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine C₁₈H₂₃NO₂S₂ 349.51 2-(isobutylsulfanyl), 3-(2-methylphenylsulfonyl) 477864-70-3
4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-piperidinopyridine C₁₉H₂₄N₂O₂S 368.48 2-(piperidino), 3-(4-methylphenylsulfonyl) 478245-31-7
2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-(methylsulfonyl)pyridine C₁₄H₁₄ClNO₂S₂ 327.85 2-(4-chlorophenylsulfanyl), 3-(methylsulfonyl) 339016-93-2
Key Observations:

Alkyl Chain Length in Sulfanyl Groups: The target compound’s propylsulfanyl group (C₃H₇) contrasts with the isobutylsulfanyl (C₄H₉) analog in . Replacement of sulfanyl with piperidino () introduces a nitrogen heterocycle, altering electronic properties and basicity, which could improve solubility in acidic environments .

Sulfonyl Group Modifications: The target’s 2-methylphenylsulfonyl group differs from the 4-methylphenylsulfonyl substituent in . In , the sulfonyl group is a simple methylsulfonyl (SO₂CH₃), which is smaller and less sterically demanding than aromatic sulfonyl groups. This may increase reactivity in nucleophilic substitution reactions .

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 4-chlorophenylsulfanyl group in includes an electronegative chlorine atom, which enhances electron-withdrawing effects. This could stabilize the compound via resonance or inductive effects, influencing its stability in oxidative environments .

Biological Activity

4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(propylsulfanyl)pyridine (CAS Number: 306978-41-6) is a pyridine derivative characterized by a complex structure that includes methyl, sulfonyl, and sulfanyl substituents. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

The chemical formula of this compound is C17H21NO2S2C_{17}H_{21}NO_2S_2, with a molecular weight of 335.48 g/mol. Its unique structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method starts with the preparation of the pyridine ring, followed by the introduction of the methyl, sulfonyl, and sulfanyl groups through substitution reactions. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain pyridine derivatives possess potent effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the sulfonyl group is believed to enhance these properties by facilitating interactions with microbial enzymes.

Anticancer Activity

The compound's structure suggests potential anticancer properties. Similar pyridine derivatives have demonstrated antiproliferative effects against several cancer cell lines. For example, studies on related compounds have shown activity against human promyelocytic leukemia (HL60) and breast cancer (MCF-7) cells . The mechanism may involve the inhibition of specific cellular pathways critical for cancer cell survival.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets. The sulfonyl and sulfanyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity and disrupting cellular functions. Further research is needed to elucidate the precise molecular mechanisms involved.

Study on Antimicrobial Activity

A study evaluating the antimicrobial efficacy of similar compounds highlighted their effectiveness against both planktonic and biofilm states of bacteria. The results indicated that these compounds could serve as alternatives to traditional antibiotics in treating resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Study on Anticancer Properties

In vitro studies demonstrated that certain pyridine derivatives induce apoptosis in cancer cells. For example, one study reported that a related compound caused cell cycle arrest in the G0/G1 phase in human colon adenocarcinoma cells, suggesting its potential as an anticancer agent .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameKey Functional GroupsNotable Biological Activity
This compoundSulfonyl, sulfanylAntimicrobial, anticancer
4,6-Dimethyl-2-(propylsulfanyl)pyridineSulfanylLimited biological activity
3-[(2-methylphenyl)sulfonyl]-2-(propylsulfanyl)pyridineSulfonylModerate antimicrobial properties

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